(1alpha,3beta,4beta,6alpha)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol
(1alpha,3beta,4beta,6alpha)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol
Brand Name:
Vulcanchem
CAS No.:
19898-60-3
VCID:
VC0009812
InChI:
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10-/m1/s1
SMILES:
CC1(C2C1CC(C(C2)O)(C)O)C
Molecular Formula:
C10H18O2
Molecular Weight:
170.25 g/mol
(1alpha,3beta,4beta,6alpha)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol
CAS No.: 19898-60-3
Main Products
VCID: VC0009812
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
CAS No. | 19898-60-3 |
---|---|
Product Name | (1alpha,3beta,4beta,6alpha)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | (1S,3R,4S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
Standard InChI | InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10-/m1/s1 |
Standard InChIKey | AHVKNBRJVKCGKJ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1O)O |
SMILES | CC1(C2C1CC(C(C2)O)(C)O)C |
Canonical SMILES | CC1(C2C1CC(C(C2)O)(C)O)C |
PubChem Compound | 21116460 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume